molecular formula C12H20O4 B2479677 (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid CAS No. 2247106-80-3

(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid

Cat. No. B2479677
CAS RN: 2247106-80-3
M. Wt: 228.288
InChI Key: NFRPKIATGQQKHI-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid, also known as (1S,3R)-Boc-3-hydroxycyclohex-5-ene-1-carboxylic acid, is a chemical compound that has been widely used in scientific research. It is a derivative of cyclohexane and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

  • Synthesis and Activity in Analgesic Compounds

    • Methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, related to (1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid, were synthesized and found to have analgesic activity with low toxicity (Kirillov et al., 2012).
  • Functionalization of Saturated Hydrocarbons

    • Studies on the functionalization of saturated hydrocarbons like cyclohexane with CO in the presence of catalysts showed the formation of carboxylic acids as dominant products, demonstrating the potential of such compounds in chemical synthesis (Asadullah et al., 2000).
  • Catalysis in Hydrocarboxylation

    • A copper(ii) metal-organic framework (MOF) showed good catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, suggesting applications in organic synthesis (Paul et al., 2016).
  • Synthesis of Amino Acid Analogues

    • Incorporation of amino functions in cyclohexane carboxylic acid derivatives for constructing amino acids used in analogues of constrained ring compounds, indicating utility in pharmaceutical research (Mayer & Joullié, 1994).
  • Structural Studies in Organic Chemistry

    • Investigation of the structures of derivatives of cis, cis-cyclohexane-1,3,5-tricarboxylic acid, contributing to the understanding of molecular conformations in organic chemistry (Chan et al., 1991).
  • Photochemical Reactions in Organic Synthesis

    • Research on the photochemical reactions of 2-(alkoxycarbonyl)-cycloalkanones, including cyclohexanone derivatives, forming various esters, important for understanding reaction mechanisms in organic synthesis (Tokuda et al., 1978).
  • Conformational Analysis in Drug Design

    • Synthesis of conformationally restricted aspartic acid analogues with a cyclohexanone skeleton, aiding in drug design and pharmaceutical research (Buñuel et al., 1996).
  • Efficiency in Oxidation Reactions

    • H2O2 oxidation of alkanes and arenes to alkyl peroxides and phenols catalyzed by vanadate-pyrazine-2-carboxylic acid systems, indicating potential in industrial and environmental applications (Shul’pin et al., 1993).

properties

IUPAC Name

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPKIATGQQKHI-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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